Ethyl 2-aminohept-4-ynoate
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Overview
Description
Ethyl 2-aminohept-4-ynoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of heptynoic acid, featuring an amino group at the second carbon and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminohept-4-ynoate can be synthesized through several methods. One common approach involves the alkylation of an enolate ion derived from a heptynoic acid ester. This reaction typically uses an alkyl halide as the alkylating agent under basic conditions . Another method involves the coupling of an aminoheptynoic acid derivative with an ethyl ester group through esterification reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance reaction rates and yields. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production facility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminohept-4-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted aminoheptynoates .
Scientific Research Applications
Ethyl 2-aminohept-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-aminohept-4-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 2-aminohept-4-ynoate can be compared with other similar compounds, such as:
Ethyl 4-aminohept-2-ynoate: This compound has a similar structure but differs in the position of the amino group.
Ethyl 2-aminohex-4-ynoate: This compound has one less carbon in the chain, affecting its chemical properties and reactivity.
Properties
CAS No. |
922146-48-3 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-aminohept-4-ynoate |
InChI |
InChI=1S/C9H15NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-4,7,10H2,1-2H3 |
InChI Key |
NZHKRCAFAYHRIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C(=O)OCC)N |
Origin of Product |
United States |
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